molecular formula C21H17FN6O2 B570619 benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate CAS No. 1220910-89-3

benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate

Cat. No.: B570619
CAS No.: 1220910-89-3
M. Wt: 404.405
InChI Key: GIBJIBYBOVNDET-UHFFFAOYSA-N
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Description

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate is an organic compound with the molecular formula C({21})H({17})FN({6})O({2}) This compound is notable for its complex structure, which includes a benzyl group, a fluorinated phenyl ring, a pyridine ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methylpyridine-3-carboxylic acid with sodium azide in the presence of a suitable catalyst.

    Coupling Reactions: The pyridine and phenyl rings are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, converting them into amines or dihydropyridine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using organolithium reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Organolithium reagents, Grignard reagents.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amines, dihydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorinated phenyl ring and tetrazole moiety make it a useful probe in binding studies and drug design.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl ring and tetrazole moiety can form strong hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of a target protein. This interaction can modulate the activity of the protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3-fluoro-4-(pyridin-3-yl)phenyl)carbamate
  • Benzyl (3-chloro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
  • Benzyl (3-fluoro-4-(6-(1H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate

Uniqueness

Compared to similar compounds, benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate is unique due to the presence of both a fluorinated phenyl ring and a tetrazole moiety. This combination enhances its chemical stability and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl N-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c1-28-26-20(25-27-28)19-10-7-15(12-23-19)17-9-8-16(11-18(17)22)24-21(29)30-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBJIBYBOVNDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC(=O)OCC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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